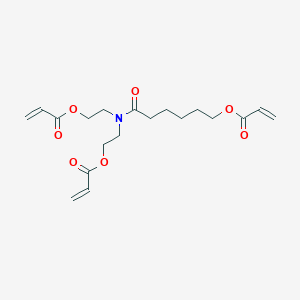
Imidazoline, heptadecyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazoline, heptadecyl-, hydrochloride is a cationic surfactant belonging to the class of imidazoline compounds. These compounds are characterized by the presence of an imidazoline ring, a hydrocarbon tail, and a pendant group. This compound is widely used in various industrial applications due to its excellent surface-active properties, including detergency, emulsification, and corrosion inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazoline, heptadecyl-, hydrochloride typically involves the reaction of heptadecanoic acid with ethylenediamine under dehydrating conditions to form the imidazoline ring. The reaction is carried out under vacuum to remove water and drive the reaction to completion. The resulting imidazoline is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired imidazoline compound .
Chemical Reactions Analysis
Types of Reactions
Imidazoline, heptadecyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert imidazoline to dihydroimidazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: Dihydroimidazoline.
Substitution: Various substituted imidazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Imidazoline, heptadecyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a corrosion inhibitor in metal protection.
Biology: Investigated for its antimicrobial properties and its role in cell membrane interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Widely used in the formulation of detergents, fabric softeners, and emulsifiers.
Mechanism of Action
The mechanism of action of imidazoline, heptadecyl-, hydrochloride involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. In corrosion inhibition, the compound forms a protective film on metal surfaces, preventing oxidation and degradation .
Comparison with Similar Compounds
Similar Compounds
Hydroxyethyl imidazoline: Used as a rheology modifier and adhesion promoter.
Quaternary ammonium compounds: Widely used as disinfectants and fabric softeners.
Fatty amine salts: Used in similar applications as imidazoline compounds.
Uniqueness
Imidazoline, heptadecyl-, hydrochloride stands out due to its long hydrocarbon tail, which enhances its surface-active properties. This makes it particularly effective in applications requiring strong detergency and emulsification. Additionally, its ability to form stable films on metal surfaces makes it a superior corrosion inhibitor compared to other similar compounds .
Properties
CAS No. |
63907-15-3 |
|---|---|
Molecular Formula |
C20H41ClN2 |
Molecular Weight |
345.0 g/mol |
IUPAC Name |
2-heptadecyl-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C20H40N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;/h2-19H2,1H3,(H,21,22);1H |
InChI Key |
IXSXQWMXSQIKON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[NH2+]1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


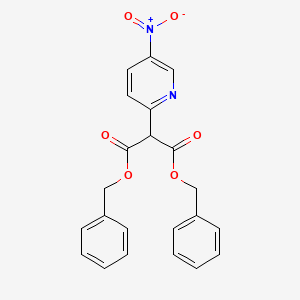
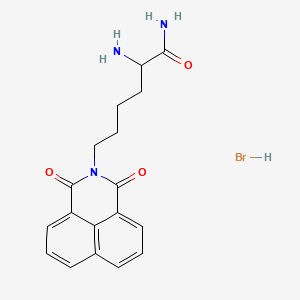
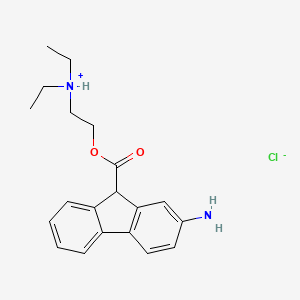
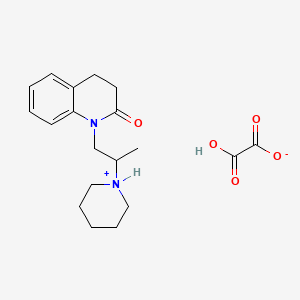


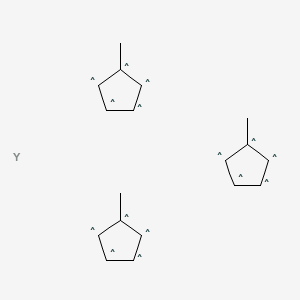


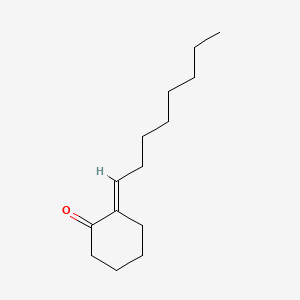
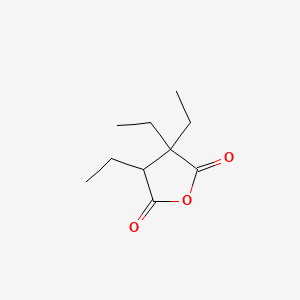
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)
